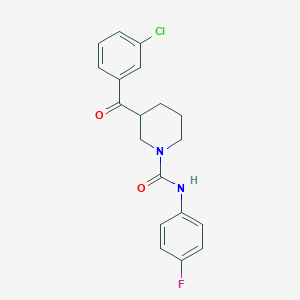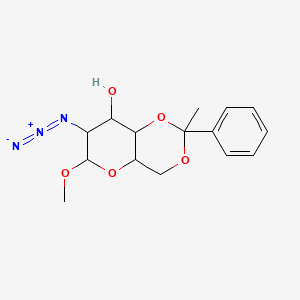![molecular formula C20H24N2O3 B5964310 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide, also known as MORPH-BN, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is not fully understood. However, studies have suggested that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of cell proliferation and apoptosis. By inhibiting GSK-3β, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit their growth, and reduce tumor size. Additionally, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is its potent anti-tumor effects. However, one of the limitations of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide and its potential side effects.
将来の方向性
There are several future directions for research on 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide. One area of research is to explore the potential of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide as a therapeutic agent for various types of cancer. Additionally, more studies are needed to fully understand the mechanism of action of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide and its potential side effects. Finally, researchers can investigate the potential of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide in other fields, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is a chemical compound with promising applications in various fields, particularly in cancer research. Its potent anti-tumor effects and anti-inflammatory properties make it a promising therapeutic agent. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-(4-morpholinyl)-2-phenylethylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide.
科学的研究の応用
3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide is in the field of cancer research. Studies have shown that 3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide has anti-tumor effects and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-methoxy-N-(2-morpholin-4-yl-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-5-8-17(14-18)20(23)21-15-19(16-6-3-2-4-7-16)22-10-12-25-13-11-22/h2-9,14,19H,10-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEGSLSRLBKQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-benzyl-2-phenylacetamide](/img/structure/B5964232.png)
![3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B5964234.png)

![1-(2,3-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5964241.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)
![ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B5964277.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5964324.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5964327.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5964333.png)